molecular formula C7H8N2O2 B1332402 3-Amino-6-methylpicolinic acid CAS No. 53636-71-8

3-Amino-6-methylpicolinic acid

Cat. No. B1332402
CAS RN: 53636-71-8
M. Wt: 152.15 g/mol
InChI Key: JTUDROLFILJFAV-UHFFFAOYSA-N
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Description

3-Amino-6-methylpicolinic acid is a compound that has been studied for its potential applications in various fields of chemistry and biology. It is known to be a metal-chelating agent and has been shown to have effects on biological systems, such as influencing the activity of certain enzymes. For instance, 3-aminopicolinate, a related compound, has been found to activate phosphoenolpyruvate carboxykinase, an enzyme involved in gluconeogenesis, in the presence of Fe2+ ions . Additionally, 3-aminopicolinate has been used as a matrix for laser desorption mass spectrometry of biopolymers, indicating its utility in analytical chemistry .

Synthesis Analysis

The synthesis of 3-amino-6-methylpicolinic acid has been approached through ammonolysis of 3-hydroxy-6-methylpicolinic acid. However, it was found that the expected product of this reaction was not 3-amino-6-methylpicolinic acid but rather 3-hydroxy-6-methylpicolinamide, as evidenced by carbon-13 NMR isotope shifts . This correction in the understanding of the reaction's outcome is crucial for researchers attempting to synthesize this compound.

Molecular Structure Analysis

While the specific molecular structure of 3-amino-6-methylpicolinic acid is not detailed in the provided papers, related compounds have been analyzed using techniques such as X-ray diffraction and DFT calculations. For example, a novel phthalide derivative's structure was elucidated, which could provide insights into the structural aspects of similar compounds . These methods are essential for understanding the molecular geometry and electronic properties of such compounds.

Chemical Reactions Analysis

The chemical behavior of 3-aminopicolinate, a compound similar to 3-amino-6-methylpicolinic acid, has been studied in the context of its interaction with enzymes. It has been shown to activate phosphoenolpyruvate carboxykinase in the presence of Fe2+ but inhibits the enzyme in hepatocytes, affecting glucose synthesis from various substrates . These findings demonstrate the compound's role in modulating biochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-6-methylpicolinic acid derivatives have been investigated through calorimetric and thermal studies. For instance, metal derivatives of 6-aminopicolinic acid have been examined using TG-DTA and DSC methods, revealing information about their decomposition processes, such as decarboxylation and deamination . These studies are important for understanding the stability and reactivity of the compound under different conditions.

Scientific Research Applications

Luminescence and Spectroscopy

  • The luminescent properties of Ln(III) complexes with derivatives of picolinic acid have been studied, revealing details about ligand to metal energy transfer mechanisms and the role of the ligand triplet state in these processes. Notably, the emission behavior of certain complexes indicates the equilibrium of multiple complex forms (Lis et al., 2007).

Coordination Chemistry and Structural Studies

  • The formation processes of (O,N) donor ligands with organometallic moieties have been explored, including structural studies through X-ray diffraction analysis. These studies have shed light on the formation of mono complexes and the behavior of these complexes at physiological pH (Dömötör et al., 2017).
  • Cobalt complexes with 3- and 6-methylpicolinic acid have been synthesized and characterized, leading to insights into their structural, spectroscopic, and thermal characteristics. These studies included voltammetric and spectrophotometric analysis to understand the behavior of these complexes in solution (Kukovec et al., 2009).

Interaction with Biological Molecules

  • The interactions between potential anti-diabetic VIVO compounds formed by picolinate ligands and biological molecules like hemoglobin and red blood cells have been studied. This research provides valuable insights into the biotransformation and cellular uptake of these compounds, which are relevant for their therapeutic applications (Sanna et al., 2014).
  • The interaction between vanadium(III)–picolinic acid systems and small blood serum bioligands has been investigated, offering a deeper understanding of the stability constants and the formation of various complexes in these systems (Machado et al., 2013).

Synthesis and Catalysis

  • A convenient strategy for the synthesis of substituted picolinic acids has been developed, utilizing specific enzymes to convert aminophenols to picolinic acids. This bio-catalytic approach offers a novel pathway for the production of these chemicals (He & Spain, 2000).
  • The synthesis of pyrrolo[2,3-d]pyrimidines has been achieved via a Cu(I)/6-methylpicolinic acid-catalyzed coupling reaction, demonstrating the utility of this acid in facilitating certain chemical transformations (Jiang et al., 2015).

properties

IUPAC Name

3-amino-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUDROLFILJFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341371
Record name 3-Amino-6-methylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methylpicolinic acid

CAS RN

53636-71-8
Record name 3-Amino-6-methyl-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53636-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-methylpicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GGI Moore, AR Kirk… - Journal of Heterocyclic …, 1979 - Wiley Online Library
… Recently in this journal, Mutterer and Weis reported the direct synthesis of 3-amino-6-methylpicolinic acid (2a) from the corresponding hydroxy acid (la), simply by heating at 200 in …
Number of citations: 7 onlinelibrary.wiley.com
V Oakes, HN Rydon - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… (VI) was readily prepared by fusion of 3-amino-6-methylpicolinic acid (IV) with urea and … with material prepared by fusing 3-amino-6-methylpicolinic acid with formamide, this identity …
Number of citations: 47 pubs.rsc.org
V Oakes - 1957 - search.proquest.com
… copper salt of 3-amino-6-methylpicolinic acid was precipitated* … 3-Amino-6-methylpicolinic acid (200mg.) was heated in a … starting material was,in fact, 3-amino-6-methylpicolinic acid. …
Number of citations: 0 search.proquest.com
WJ Irwin, DG Wibberley - Advances in Heterocyclic Chemistry, 1969 - Elsevier
… picolinic acid lo, 77 or 3-amino-6-methylpicolinic acid 78 with urea gave pyrido[3,2-d]pyrimidine-2,4( 1H,3H)-diones (98, R = H and R =Me). The 6-methyl derivative (98, R =Me) was an …
Number of citations: 50 www.sciencedirect.com
DW Gottschall - 1981 - search.proquest.com
In order to gain further insight into the mechanism of phenylalanine hydroxylase, several model compounds of the tetrahydropteridine cofactor were synthesized and examined. The …
Number of citations: 2 search.proquest.com
BSR Gorton - 1957 - search.proquest.com
… of 3-amino-6-methylpicolinic acid in 100 ml. of absolute ethanol until a solution had formed. The solution was boiled on the hot plate until the volume was reduced to 20 ml. …
Number of citations: 0 search.proquest.com
OD BIRD, V OAKES… - Pteridine …, 1964 - Symposium Publications Division …
Number of citations: 0

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